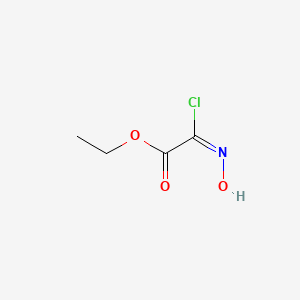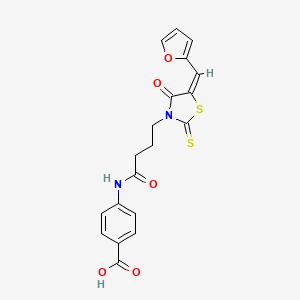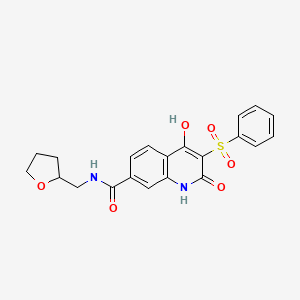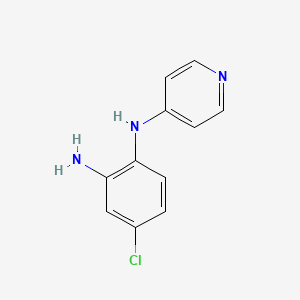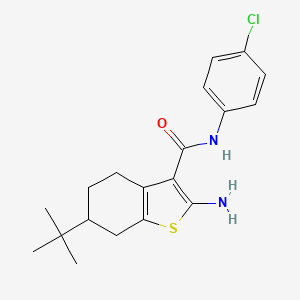
2-(2-Bromophenyl)iminochromene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one-pot and stepwise reactions of salicylic aldehydes and different equivalents of malononitrile have been investigated . The influence of reaction parameters, such as ultrasound activation conditions, solvent type, and the presence or absence of a catalyst, was studied .Scientific Research Applications
Synthesis Methods and Intermediate Applications
- The compound 3-bromo-4-isobutyloxyphenyl carbothioamide, a structurally similar compound to 2-(2-Bromophenyl)iminochromene-3-carbothioamide, is an important intermediate in synthesizing biologically active compounds, including febuxostat. A rapid synthetic method for this compound has been established, demonstrating its significance in pharmaceutical chemistry (Wang et al., 2016).
Crystal Structure Analysis
- Crystal structure studies of compounds like 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide reveal intricate molecular interactions and structural features. These studies are crucial for understanding the properties and potential applications of similar carbothioamide compounds in various fields, including materials science and drug design (Kumara et al., 2017).
Antidepressant Activity
- Derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, related to the 2-(2-Bromophenyl)iminochromene-3-carbothioamide structure, have been evaluated for their antidepressant activity. These studies contribute to the understanding of the therapeutic potential of carbothioamide compounds in mental health treatments (Mathew et al., 2014).
Aldose Reductase Inhibitory Effect
- Carbothioamide compounds have been studied for their aldose reductase inhibitory effect, which is significant in managing complications related to diabetes. Such studies highlight the potential of these compounds in developing new treatments for diabetes-related conditions (Güzeldemirci et al., 2018).
Antimicrobial Activity
- Carbothioamides and related compounds have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Demirci et al., 2013).
Hypoglycemic Activity
- N-[imino(ethyl ethylidine hydrazine)methyl]-N-aryl-2-amino-carbothioamidine hydrochlorides, structurally related to 2-(2-Bromophenyl)iminochromene-3-carbothioamide, have shown significant hypoglycemic activity, indicating their potential in developing new treatments for diabetes (Chaubey & Pandeya, 1989).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and application of “2-(2-Bromophenyl)iminochromene-3-carbothioamide”. Given the interest in imino(amino)chromene derivatives due to their wide variety of biological properties , this compound could be of interest in the fields of medicinal chemistry and materials science.
properties
IUPAC Name |
2-(2-bromophenyl)iminochromene-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQVNPWPCNEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Br)O2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)iminochromene-3-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)
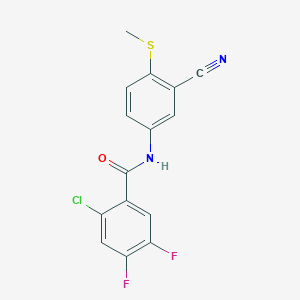
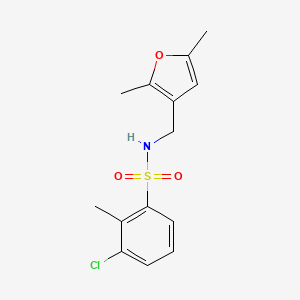
![N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B2381982.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2381983.png)

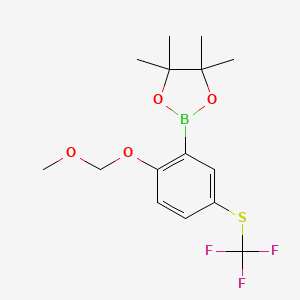
![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)
